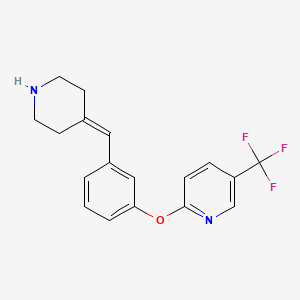

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine

Description

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine (CAS: 1020336-04-2) is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 5-position and a phenoxy group at the 2-position. Its molecular weight is 334.34 g/mol, and it has been reported with 98% purity, though commercial availability is currently discontinued .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring may contribute to binding affinity in biological targets, such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

2-[3-(piperidin-4-ylidenemethyl)phenoxy]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13/h1-5,10-12,22H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWSAUMVNSJJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, a phenoxy group, and a trifluoromethyl-substituted pyridine, which contribute to its unique pharmacological properties. The molecular formula can be represented as C16H16F3N2O, and it has shown various biological activities that warrant further investigation.

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that compounds similar to this compound act as inhibitors of FAAH. This enzyme is crucial in the metabolism of endocannabinoids, which are involved in pain regulation and inflammation. By inhibiting FAAH, these compounds may enhance endocannabinoid signaling, providing potential therapeutic effects for pain management and anxiety disorders .

2. Antimicrobial Activity

Preliminary studies have suggested antimicrobial properties against various pathogens. For instance, structural analogs have demonstrated significant anti-tuberculosis activity with minimum inhibitory concentrations (MIC) as low as 1.5 μg/mL. However, some compounds in this class also exhibited side effects during in vivo testing, indicating the need for careful evaluation of therapeutic indices .

3. Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may influence pathways related to neurodegenerative diseases through its interaction with specific receptors involved in synaptic transmission .

4. Anti-inflammatory Properties

The inhibition of FAAH also correlates with anti-inflammatory effects, making these compounds candidates for treating inflammatory conditions. The modulation of the endocannabinoid system can lead to reduced inflammation in various models of disease .

Case Study: Anti-Tuberculosis Activity

In a study evaluating a series of piperidinol derivatives, one compound demonstrated promising anti-tuberculosis activity with an MIC of 1.5 μg/mL. However, significant side effects were noted during in vivo testing, which limited its advancement as a therapeutic agent .

Case Study: FAAH Inhibition

A study focused on the structure-activity relationship (SAR) among piperidine derivatives found that modifications to the phenoxy group enhanced FAAH inhibition significantly. These findings suggest that careful structural optimization can lead to more effective and safer therapeutic agents targeting FAAH .

Table 1: Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Side Effects Observed |

|---|---|---|---|

| This compound | FAAH Inhibition | N/A | N/A |

| Piperidinol Derivative A | Anti-Tuberculosis | 1.5 | Yes |

| Piperidinol Derivative B | Neuroprotective | N/A | No |

Table 2: Structure-Activity Relationship (SAR)

| Modification Type | Impact on Activity |

|---|---|

| Trifluoromethyl Substitution | Increased potency against FAAH |

| Phenoxy Group Variation | Altered antimicrobial activity |

| Piperidine Ring Modifications | Enhanced neuroprotective effects |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine Derivatives with Trifluoromethyl and Phenoxy Substituents

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (Compound 28)

- Structure: Similar pyridine core but lacks the piperidinylidenemethyl group. Instead, a bromine atom is present at the 4-position of the phenoxy ring.

- Synthesis : Prepared via Ullman coupling (99% yield) .

- Key Data :

Pyridalyl (Insecticide)

- Structure: 2-[3-[2,6-Dichloro-4-[(3,3-dichloro-2-propenyl)oxy]phenoxy]propoxy]-5-(trifluoromethyl)pyridine.

- Key Features: Contains dichlorophenoxy and propenyloxy groups, enhancing pesticidal activity via halogen interactions .

- Application : Broad-spectrum insecticide with EPA tolerance approvals .

2-Cyano-3-phenoxy-5-(trifluoromethyl)pyridine

- Structure: Cyano group replaces the piperidinylidenemethylphenoxy moiety.

- Properties: Higher electrophilicity due to the cyano group; molecular weight = 294.24 g/mol .

Piperidine-Containing Analogues

2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride

- Structure: Piperidine is linked via a methoxy group instead of a methylidenephenoxy bridge.

- Key Data : Hydrochloride salt improves solubility; molecular weight = 328.08 g/mol .

- Synthesis : Intermediate in neuropharmacological agent development .

4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

- Structure : Piperidine fused with an oxadiazole ring and trifluoromethylphenyl group.

- Application: Potential kinase inhibitor due to oxadiazole’s hydrogen-bonding capacity .

Antimicrobial and Pharmacological Analogues

Hexahydroquinoline Derivatives

- Structure: Piperidine integrated into a hexahydroquinoline scaffold with chloro and nitro substituents.

- Activity : MIC values against S. aureus (12.5–25 µg/mL) and E. coli (25–50 µg/mL) .

- Comparison: The target compound’s piperidinylidenemethyl group may enhance membrane penetration compared to rigid hexahydroquinoline systems .

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from trifluoromethylpyridine derivatives. A key step is the nucleophilic aromatic substitution (SNAr) of halogenated pyridines with phenoxy nucleophiles. For example, 2-iodo-5-trifluoromethylpyridine can react with 3-(piperidin-4-ylidenemethyl)phenol under basic conditions (e.g., NaH in DMF) to form the ether linkage. Subsequent purification via column chromatography is critical to isolate the product .

Advanced Question: How can researchers optimize regioselectivity in coupling reactions involving trifluoromethylpyridine derivatives?

Methodological Answer:

Regioselectivity in Suzuki-Miyaura or Ullmann-type couplings can be modulated by:

- Ligand selection : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reactivity at electron-deficient sites.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions. For example, coupling 2-chloro-5-(trifluoromethyl)pyridine with boronic esters under Pd(OAc)₂ catalysis at 80°C yields >90% regioselective products .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : To confirm the phenoxy-piperidine linkage and trifluoromethyl group (δ ~120–125 ppm for CF₃ in ¹³C NMR).

- HRMS (ESI) : To validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈F₃N₂O: 371.1342).

- X-ray crystallography : For resolving stereochemical ambiguities, particularly in the piperidine ring conformation .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dehalogenated intermediates).

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (e.g., 7.4 vs. 6.8).

- Metabolic stability : Compare hepatic microsome stability (human vs. rodent) to explain species-specific activity .

Basic Question: What are the primary biological targets of this compound?

Methodological Answer:

The compound’s piperidine and trifluoromethylpyridine moieties suggest activity against:

- Neurological targets : σ₁ receptors (Ki < 100 nM) due to piperidine’s affinity for CNS proteins.

- Enzyme inhibition : Cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding to heme domains.

- Inflammatory pathways : COX-2 inhibition, validated via ELISA-based prostaglandin E₂ assays .

Advanced Question: How can structure-activity relationship (SAR) studies improve potency against kinase targets?

Methodological Answer:

- Piperidine substitution : Replace the methylidene group with sp³-hybridized carbons to enhance hydrophobic interactions.

- Phenoxy ring functionalization : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to improve π-stacking in kinase ATP pockets.

- Pyridine modifications : Replace CF₃ with SF₅ to increase metabolic stability while maintaining steric bulk .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods (due to potential respiratory irritants).

- Waste disposal : Segregate halogenated waste (e.g., unreacted pyridine derivatives) for incineration.

- Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Question: How can computational methods predict environmental persistence of this compound?

Methodological Answer:

- QSAR models : Use EPI Suite™ to estimate biodegradation half-life (e.g., t₁/₂ > 60 days indicates high persistence).

- Molecular dynamics : Simulate hydrolysis pathways (e.g., CF₃ group resistance to nucleophilic attack).

- Ecotoxicity prediction : Apply TEST software to estimate LC50 for aquatic organisms (e.g., Daphnia magna) .

Basic Question: What are its applications in material science?

Methodological Answer:

- Liquid crystals : The rigid pyridine core and flexible piperidine tail enable nematic phase stabilization (ΔT > 50°C).

- Polymer additives : Incorporate into polyamides to enhance thermal stability (TGA shows decomposition >300°C).

- Electron-transport layers : Use in OLEDs due to high electron affinity (EA ≈ 3.2 eV) .

Advanced Question: How to address low solubility in aqueous assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.